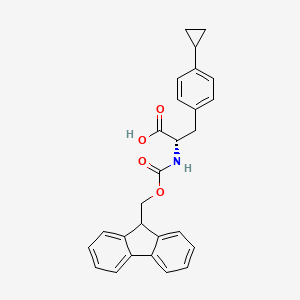

N-Fmoc-4-Cyclopropyl-L-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Fmoc-4-Cyclopropyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a cyclopropyl group attached to the phenyl ring. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-4-Cyclopropyl-L-phenylalanine typically involves the protection of the amino group of 4-Cyclopropyl-L-phenylalanine with the Fmoc group. This can be achieved by reacting 4-Cyclopropyl-L-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction steps but utilizes industrial-grade equipment and reagents to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-4-Cyclopropyl-L-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the cyclopropyl group or other functional groups.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like piperidine for Fmoc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-Fmoc-4-Cyclopropyl-L-phenylalanine has a wide range of applications in scientific research:

Chemistry: It is used in peptide synthesis as a building block for creating complex peptides and proteins.

Biology: The compound is utilized in the study of protein-protein interactions and enzyme-substrate interactions.

Industry: The compound is used in the production of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of N-Fmoc-4-Cyclopropyl-L-phenylalanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The cyclopropyl group can influence the conformation and reactivity of the peptide, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

N-Fmoc-4-methyl-L-phenylalanine: Similar in structure but with a methyl group instead of a cyclopropyl group.

N-Fmoc-4-cyano-L-phenylalanine: Contains a cyano group instead of a cyclopropyl group.

N-Fmoc-4-chloro-L-phenylalanine: Features a chloro group in place of the cyclopropyl group.

Uniqueness

N-Fmoc-4-Cyclopropyl-L-phenylalanine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties to the compound. This uniqueness can influence the compound’s reactivity and interactions in peptide synthesis and other applications .

Biological Activity

N-Fmoc-4-Cyclopropyl-L-phenylalanine (Fmoc-Cp-Phe) is a synthetic amino acid derivative notable for its unique cyclopropyl group at the para position of the phenylalanine side chain. This compound has garnered interest in peptide synthesis and therapeutic applications due to its distinctive structural features, which can influence biological activity.

- Molecular Formula: C₁₉H₁₉N₃O₄

- Molecular Weight: Approximately 427.5 g/mol

- Structure: The cyclopropyl group contributes to the compound's steric properties, potentially enhancing peptide conformation and interactions with biological targets.

Biological Activity Overview

The biological activity of Fmoc-Cp-Phe is primarily explored in the context of peptide therapeutics. Its unique structure allows for modulation of peptide conformation, which can impact binding affinity and specificity towards various biological targets such as receptors and enzymes.

Research indicates that the cyclopropyl moiety may enhance hydrophobic interactions within peptides, thereby increasing their binding affinity. This is particularly relevant in the design of peptidomimetics—compounds that mimic the structure and function of peptides but are not derived from natural amino acids.

Applications in Research

- Peptide Synthesis : Fmoc-Cp-Phe is utilized as a building block in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptides with specific sequences.

- Therapeutic Development : The compound's ability to influence receptor interactions makes it a candidate for developing novel therapeutics targeting specific pathways.

- Structural Studies : Investigations into how structural variations affect biological interactions provide insights into optimizing peptide design for enhanced efficacy.

Comparative Analysis with Related Compounds

The following table summarizes key features of Fmoc-Cp-Phe compared to other derivatives:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Fmoc-4-Methyl-L-phenylalanine | Aromatic Amino Acid | Contains a methyl group instead of cyclopropyl |

| N-Fmoc-4-Chloro-L-phenylalanine | Aromatic Amino Acid | Contains a chlorine substituent |

| N-Fmoc-DL-Phenylalanine | Aromatic Amino Acid | Racemic mixture; lacks cyclopropyl modification |

| N-Fmoc-Tryptophan | Aromatic Amino Acid | Indole ring instead of phenyl group |

Case Studies and Research Findings

Recent studies have highlighted the potential of Fmoc-Cp-Phe in various applications:

- Peptidomimetic Development : A study demonstrated that incorporating Fmoc-Cp-Phe into peptidomimetics resulted in compounds with significantly improved binding affinities to target proteins compared to traditional peptide structures .

- Stability and Efficacy : Research indicated that peptides containing Fmoc-Cp-Phe exhibited enhanced stability in serum, making them suitable candidates for therapeutic applications .

- Affinity Selection Techniques : Advanced techniques such as affinity selection-mass spectrometry (AS-MS) have been employed to discover high-affinity binders, showcasing the utility of non-canonical amino acids like Fmoc-Cp-Phe in drug discovery .

Properties

IUPAC Name |

(2S)-3-(4-cyclopropylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4/c29-26(30)25(15-17-9-11-18(12-10-17)19-13-14-19)28-27(31)32-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,19,24-25H,13-16H2,(H,28,31)(H,29,30)/t25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZNBIYOPCMABQ-VWLOTQADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.